2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine
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Overview
Description
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of pyridine and pyrrole, characterized by the presence of three methyl groups attached to the pyrrolo[3,2-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[3,2-c]pyridine fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline: This compound shares a similar core structure but differs in the presence of a quinoline ring.
3H-Pyrrolo[2,3-b]pyridine: Another related compound with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is unique due to its specific methylation pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,3-trimethylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-10(2,3)8-6-11-5-4-9(8)12-7/h4-6H,1-3H3 |
InChI Key |
PMUPZTVACUOZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=NC=C2 |
Origin of Product |
United States |
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